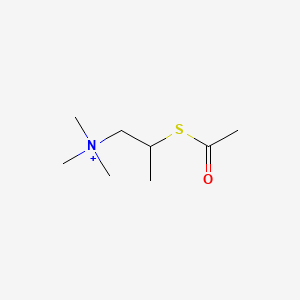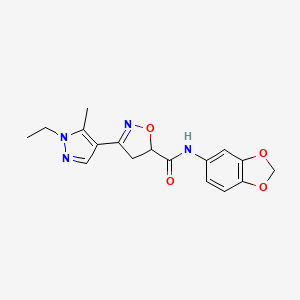
Acetyl-beta-methylthiocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-beta-methylthiocholine is a quaternary ammonium ion that is the S-acetyl derivative of beta-methylthiocholine
Scientific Research Applications
Enzyme Localization and Activity Studies
Acetyl-beta-methylthiocholine is utilized in fine structural demonstration of acetylcholinesterase activity. It has shown high specificity for acetylcholinesterase in cytochemical systems, enabling precise localization of enzyme activity in the rat spinal cord (Kokko, Mautner & Barrnett, 1969).
Medical Diagnostic Applications
This compound plays a crucial role in medical diagnostics, particularly in the rapid screening of neural tube defects during pregnancy. It's utilized in assays measuring acetylcholinesterase in amniotic fluids, distinguishing normal pregnancies from those with neural tube defects (Hay, Ibrahim & Horáček, 1983).
Pesticide Detection
This compound is significant in the development of biosensors for pesticide detection. It aids in the identification of methyl parathion residues in vegetables, helping monitor the levels of pesticides in agricultural produce (Wang, Ma, Shen & Cheong, 2019).
Understanding Insecticide Resistance
The compound is used in studying insecticide resistance, especially in understanding the properties of acetylcholinesterase in insect species like the Colorado potato beetle. It helps in characterizing enzyme inhibition by insecticides, contributing to pest control strategies (Zhu & Clark, 1994).
properties
CAS RN |
24857-13-4 |
|---|---|
Molecular Formula |
C8H18NOS+ |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-acetylsulfanylpropyl(trimethyl)azanium |
InChI |
InChI=1S/C8H18NOS/c1-7(11-8(2)10)6-9(3,4)5/h7H,6H2,1-5H3/q+1 |
InChI Key |
SHEXQJZFGTZWSV-UHFFFAOYSA-N |
SMILES |
CC(C[N+](C)(C)C)SC(=O)C |
Canonical SMILES |
CC(C[N+](C)(C)C)SC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(6-Aminohexyl)(ethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B1229494.png)
![2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1229495.png)
![5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1229501.png)
![3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone](/img/structure/B1229502.png)
![1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione](/img/structure/B1229505.png)

![N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1229510.png)
![N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide](/img/structure/B1229511.png)


![[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone](/img/structure/B1229516.png)
![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]ethanol](/img/structure/B1229517.png)
